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molecular formula C8H9N3O4 B1610836 Methyl 4-hydrazinyl-3-nitrobenzoate CAS No. 87054-48-6

Methyl 4-hydrazinyl-3-nitrobenzoate

Cat. No. B1610836
M. Wt: 211.17 g/mol
InChI Key: NWIYFWDJWIGDBG-UHFFFAOYSA-N
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Patent
US04916149

Procedure details

80 ml of hydrazine hydrate were poured into the suspension of 172.5 g of methyl 4-chloro-3-nitrobenzoate in 1600 ml of abs. ethanol under stirring, then the reaction mixture was refluxed while stirring for 45 minutes. The starting material dissolved and the product started to precipitate. After cooling down, the product was filtered by suction, washed with abs. ethanol and water successively until it became free from chloride ion. Thus, 4-methoxycarbonyl-2-nitrophenylhydrazine (143.6 g, 85%) was obtained as yellow crystals m.p.: 169°-171° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16]>C(O)C>[CH3:12][O:11][C:9]([C:8]1[CH:13]=[CH:14][C:5]([NH:2][NH2:3])=[C:6]([N+:15]([O-:17])=[O:16])[CH:7]=1)=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN
Name
Quantity
172.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
DISSOLUTION
Type
DISSOLUTION
Details
The starting material dissolved
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the product was filtered by suction
WASH
Type
WASH
Details
washed with abs

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 143.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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